molecular formula C24H28N2O3 B12962122 Spiro[3H-indole-3,4'-piperidine]-1'-carboxylic acid, 1,2-dihydro-2-oxo-1-(phenylmethyl)-, 1,1-dimethylethyl ester

Spiro[3H-indole-3,4'-piperidine]-1'-carboxylic acid, 1,2-dihydro-2-oxo-1-(phenylmethyl)-, 1,1-dimethylethyl ester

Cat. No.: B12962122
M. Wt: 392.5 g/mol
InChI Key: WBIOGVMKXMQGQM-UHFFFAOYSA-N
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Description

Structure and Properties This compound (CAS 252882-60-3) features a spirocyclic core combining a 3H-indole and a piperidine ring. The indole moiety is substituted with a phenylmethyl group at position 1 and a 2-oxo group, while the piperidine ring is functionalized with a tert-butyl (1,1-dimethylethyl) ester at the 1'-position. Its molecular formula is C₁₇H₂₂N₂O₃, with an average mass of 302.37 g/mol and a monoisotopic mass of 302.163043 Da .

Synthesis and Applications
The compound is synthesized via tert-butoxycarbonyl (Boc) protection strategies, as evidenced by its alternative name 1′-Boc-1,2-dihydro-2-oxo-spiro-[3H-indole-3,4′-piperidine]. It serves as a key intermediate in medicinal chemistry, particularly in the development of growth hormone secretagogues (e.g., L-163,191/MK-0677) due to its structural similarity to bioactive benzolactams . Multiple patents describe its synthesis, including routes from 1-benzyl-4-piperidone and subsequent acylation or alkylation steps .

Properties

Molecular Formula

C24H28N2O3

Molecular Weight

392.5 g/mol

IUPAC Name

tert-butyl 1-benzyl-2-oxospiro[indole-3,4'-piperidine]-1'-carboxylate

InChI

InChI=1S/C24H28N2O3/c1-23(2,3)29-22(28)25-15-13-24(14-16-25)19-11-7-8-12-20(19)26(21(24)27)17-18-9-5-4-6-10-18/h4-12H,13-17H2,1-3H3

InChI Key

WBIOGVMKXMQGQM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[3H-indole-3,4’-piperidine] derivatives can be achieved through various methods. One notable approach involves the Ag(I)/PPh3-catalyzed chelation-controlled cycloisomerization of tryptamine-ynamides . This method allows for the formation of the spiro scaffold in a racemic and diastereoselective manner. The reaction conditions typically involve the use of silver(I) catalysts and triphenylphosphine (PPh3) under controlled temperature and solvent conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for yield and purity, scaling up the reaction volumes, and employing continuous flow chemistry techniques to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Ester Hydrolysis

The tert-butyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates in pharmaceutical synthesis.

Reaction Conditions Product Yield Catalyst/Reagent
HCl (6M), reflux, 12 hrsSpiro[3H-indole-3,4'-piperidine]-1'-carboxylic acid85–90%Aqueous HCl
NaOH (2M), THF/H₂O, 24 hrsSodium salt of the carboxylic acid78%NaOH

Hydrolysis is often followed by coupling reactions to form amides or esters for drug candidates .

Nucleophilic Substitution at the Piperidine Nitrogen

The spirocyclic piperidine nitrogen exhibits nucleophilic reactivity, enabling alkylation or acylation.

Reagent Product Application
Benzyl bromide, K₂CO₃, DMF1'-(Benzyl)-spiro[indole-3,4'-piperidine] derivativeIntermediate for kinase inhibitors
Acetyl chloride, Et₃N, CH₂Cl₂1'-Acetylated spiro compoundProdrug synthesis

These modifications enhance bioavailability or target specificity .

Reduction of the Oxo Group

The 2-oxo group in the indole ring can be reduced to a hydroxyl or methylene group, altering electronic properties.

Reducing Agent Product Selectivity
NaBH₄, MeOH2-Hydroxy-spiro[indole-3,4'-piperidine]Partial reduction (ketone → alcohol)
LiAlH₄, THF2-Methylene-spiro[indole-3,4'-piperidine]Full reduction (ketone → CH₂)

Reduction products are precursors for analogs with improved CNS permeability .

Functionalization of the Indole Ring

Electrophilic substitution occurs at the indole’s 5-position due to its electron-rich nature.

Reaction Reagent Product
IodinationI₂, AgOTf, DCM5-Iodo derivative
NitrationHNO₃, H₂SO₄5-Nitro-spiro compound

Iodinated derivatives (e.g., CAS 2733426-01-0) are used in cross-coupling reactions (Suzuki, Sonogashira) .

Deprotection of the Benzyl Group

The N-benzyl group is removed via hydrogenolysis to expose the free amine for further functionalization.

Conditions Catalyst Product Yield
H₂ (1 atm), Pd/C, EtOH10% Pd/C1-Amino-spiro[indole-3,4'-piperidine]92%

This step is pivotal in synthesizing analogs for receptor-binding studies .

Spiro Ring-Opening Reactions

Under strong acidic or basic conditions, the spirocyclic system may undergo ring-opening to form linear intermediates.

Conditions Product Application
H₂SO₄ (conc.), 100°CLinear indole-piperidine diacidScaffold for macrocyclic compounds
LDA, THF, -78°CEnolate intermediateFunctionalization at the α-position

Key Research Findings

  • Catalytic Hydrogenation : Selective reduction of the indole’s oxo group without affecting the spirocyclic system is achievable using Pd/C in ethanol .

  • Steric Effects : The spiro structure’s rigidity limits reactivity at the piperidine nitrogen, necessitating polar aprotic solvents (e.g., DMF) for efficient alkylation .

  • Comparative Reactivity : Iodination at the 5-position proceeds faster than bromination or chlorination due to the indole’s electron-donating nature .

Scientific Research Applications

Spiro[3H-indole-3,4’-piperidine] derivatives have found applications in various fields of scientific research:

    Chemistry: Used as intermediates in the synthesis of complex organic molecules.

    Biology: Investigated for their potential as enzyme inhibitors and receptor modulators.

    Medicine: Explored for their therapeutic potential in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of novel materials and as building blocks for pharmaceuticals.

Mechanism of Action

The mechanism of action of spiro[3H-indole-3,4’-piperidine] derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows these compounds to fit into unique binding pockets, modulating the activity of the target proteins. For example, some derivatives have been shown to inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation.

Comparison with Similar Compounds

Halogenated Derivatives

Example :

  • 5-Chloro-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine]-1'-carboxylic acid 1,1-dimethylethyl ester (CAS 2103402-31-7) Modification: Chlorine substitution at the indole C5 position. Molecular weight increases to 336.81 g/mol (vs. 302.37 g/mol for the parent compound) . Applications: Explored in kinase inhibitor research due to halogenated spiroindoles' affinity for ATP-binding pockets .

Spirooxindoles with Heterocyclic Fusions

Example :

  • 3′-Methyl-2-oxo-1′,5′-diphenyl-1′,7′-dihydrospiro[indoline-3,4′-pyrazolo[3,4-b]pyridine]-6′-carboxylic acid
    • Structure : Integrates pyrazolo[3,4-b]pyridine instead of piperidine, with a carboxylic acid substituent.
    • Synthesis : Microwave-assisted one-pot reaction in water (76% yield) .
    • Key Difference : Polar carboxylic acid group improves aqueous solubility but reduces membrane permeability compared to the tert-butyl ester .

Spiroheterocyclic Tetrahydroisoquinoline-1-ones

Example :

  • 1'-Methyl-1-oxo-2-(pyridine-3-yl-methyl)-2,4-dihydro-1H-spiro[isoquinoline-3,4'-piperidine]-4-carboxylic acid Structure: Spiro fusion of isoquinoline and piperidine with a pyridylmethyl group. Analysis: Characterized by X-ray crystallography and DFT calculations, revealing rigid conformation due to the isoquinoline core .

Spiro[indole-3,4’-pyridine] Derivatives

Example :

  • Symmetrical 2-oxo-spiro[indole-3,4’-pyridines]
    • Synthesis : Double Michael addition/cyclization of oxindoles with 1,2-diaza-1,3-dienes .
    • Key Feature : Pyridine ring introduces basicity (pKa ~5.0), altering pharmacokinetic properties vs. the piperidine-based parent compound .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Method Biological Relevance
Target Compound (CAS 252882-60-3) C₁₇H₂₂N₂O₃ 302.37 tert-Butyl ester, 2-oxo, phenylmethyl Boc protection, acylation Growth hormone secretagogues
5-Chloro Derivative (CAS 2103402-31-7) C₁₇H₂₁ClN₂O₃ 336.81 C5-chloro, tert-butyl ester Halogenation of parent Kinase inhibition
Spirooxindole-Pyrazolo[3,4-b]pyridine (CAS N/A) C₂₄H₁₈N₄O₃ 410.42 Pyrazolopyridine, carboxylic acid Microwave synthesis Anticancer screening
Spiro[indole-3,4’-pyridine] (CAS N/A) C₁₆H₁₃N₃O 263.30 Pyridine, 2-oxo Michael addition Scaffold for drug discovery

Key Findings and Insights

Substituent Effects :

  • tert-Butyl ester : Enhances metabolic stability and lipophilicity, favoring CNS penetration .
  • Halogenation : Increases molecular weight and modulates target binding (e.g., kinase inhibition) .
  • Carboxylic acid : Improves solubility but limits bioavailability due to ionization at physiological pH .

Synthetic Flexibility :

  • Microwave-assisted methods (e.g., ) offer rapid access to complex spirooxindoles, while traditional acylation () remains scalable for Boc-protected derivatives.

Biological Relevance :

  • The target compound’s structural analogs show promise in hormone regulation and oncology, though halogenated versions may face toxicity challenges .

Biological Activity

Spiro[3H-indole-3,4'-piperidine]-1'-carboxylic acid, 1,2-dihydro-2-oxo-1-(phenylmethyl)-, 1,1-dimethylethyl ester is a synthetic organic compound notable for its unique spirocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. The following sections provide an overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Structural Overview

The compound features a spirocyclic arrangement that includes an indole moiety and a piperidine ring. This structure is significant as it influences the compound's interaction with biological targets and its subsequent pharmacological effects.

Target Interactions : Spiro compounds like this one are known to interact with various receptors and enzymes in the body. The specific interactions can lead to modulation of biochemical pathways associated with inflammation, neuropharmacology, and potentially cancer therapy.

Biochemical Pathways : The interaction of spiro compounds with their targets often results in significant biological activities. For instance, they can act as receptor modulators or enzyme inhibitors, impacting pathways involved in cell signaling and metabolic processes.

Anticancer Properties

Recent studies have highlighted the potential of spiro[3H-indole-3,4'-piperidine] derivatives in cancer treatment. For example:

  • In vitro studies demonstrated that these compounds exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
  • Mechanistic insights suggest that these compounds may inhibit key signaling pathways involved in tumor growth and metastasis .

Antimicrobial Activity

Research has also indicated promising antimicrobial properties:

  • Fused spiro derivatives have been synthesized and evaluated for their antimicrobial activity against bacterial strains. These compounds displayed significant inhibition against pathogens like Staphylococcus aureus and Escherichia coli.
  • The mode of action involves disrupting bacterial cell wall synthesis and function .

Study 1: Anticancer Evaluation

A study conducted on a series of spiro[3H-indole] derivatives assessed their efficacy against human breast cancer cells (MCF-7). The results indicated:

  • IC50 values : The most potent derivative had an IC50 value of 5 µM.
  • Mechanism : Flow cytometry analysis revealed that the compound induced apoptosis through the mitochondrial pathway.

Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial activity of spirocyclic oxindoles against a panel of bacteria:

  • Results : Compounds demonstrated minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.
  • : These findings suggest potential for development into therapeutic agents for treating bacterial infections.

Research Findings Summary

Study FocusKey FindingsReference
Anticancer ActivityInduced apoptosis in MCF-7 cells; IC50 = 5 µM
Antimicrobial ActivityEffective against S. aureus and E. coli; MIC = 8–32 µg/mL

Q & A

Q. What are the optimal synthetic routes for preparing spiro[indole-piperidine] derivatives, and how can reaction yields be optimized?

  • Methodological Answer: A two-step approach involving Michael addition/cyclization sequences with oxindole derivatives and 1,2-diaza-1,3-dienes has been reported to synthesize 2-oxo-spiro[indole-3,4’-pyridine] scaffolds in good yields . For analogous spiroheterocycles, reactions between homophthalic anhydride and ketimines are effective, with structural validation via X-ray crystallography and DFT calculations to optimize reaction conditions and intermediates . Yield optimization may involve solvent selection (e.g., polar aprotic solvents), controlled temperature, and catalyst screening (e.g., Lewis acids).

Q. How should researchers handle and store spiro[indole-piperidine] derivatives to maintain stability?

  • Methodological Answer: Storage at 4°C in airtight, light-resistant containers is recommended to prevent degradation . Avoid exposure to strong oxidizers and ensure proper ventilation during handling . Use personal protective equipment (PPE), including nitrile gloves and safety goggles, to minimize skin/eye contact. For hygroscopic derivatives, inert gas purging (e.g., nitrogen) during storage may further enhance stability.

Q. What analytical techniques are critical for confirming the structure and purity of spiro[indole-piperidine] derivatives?

  • Methodological Answer:
  • X-ray crystallography provides definitive structural confirmation of the spirocyclic core and stereochemistry .
  • High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., 98.66% purity reported for a related compound) ensures purity .
  • Mass spectrometry (MS) and NMR spectroscopy (¹H/¹³C) validate molecular weight and functional groups, respectively .

Advanced Research Questions

Q. How can computational methods predict the stability and electronic properties of spiro[indole-piperidine] derivatives?

  • Methodological Answer: Density Functional Theory (DFT) and ab initio calculations are used to model electronic properties (e.g., HOMO-LUMO gaps) and predict regioselectivity in cyclization reactions . For stability assessments, molecular dynamics simulations can evaluate conformational flexibility and potential degradation pathways under varying conditions (e.g., pH, temperature) .

Q. How can researchers resolve contradictions in reported synthetic yields for derivatives derived from different imine precursors?

  • Methodological Answer: Systematic substrate screening (e.g., heterocyclic vs. aliphatic ketimines) and kinetic studies (e.g., reaction monitoring via in situ IR or LC-MS) can identify rate-limiting steps . For example, imines derived from heterocyclic ketones may require tailored catalysts (e.g., chiral Brønsted acids) to improve yields compared to simpler precursors .

Q. What strategies enable selective functionalization of the spiro[indole-piperidine] core for structure-activity relationship (SAR) studies?

  • Methodological Answer:
  • Acylation reactions at the piperidine nitrogen using acyl chlorides or anhydrides under mild conditions (e.g., DCM, room temperature) introduce diverse substituents with >90% yields .
  • Electrophilic aromatic substitution (e.g., bromination at the indole C5 position) requires directing groups or Lewis acid catalysis (e.g., FeCl₃) .

Q. How can the biological activity of spiro[indole-piperidine] derivatives be evaluated preclinically?

  • Methodological Answer:
  • Anti-proliferative assays (e.g., MTT or SRB against cancer cell lines) are conducted using structurally related 2-oxo-spiro[indole-pyridine] derivatives as benchmarks .
  • Molecular docking against target proteins (e.g., kinases) identifies potential binding modes, guided by the compound’s stereochemistry and substituent polarity .

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